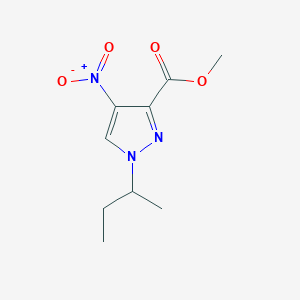
3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles are a type of organic compound with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . They are often used in the development of various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones . The specific synthesis process for “3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a pyrazole compound like “3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine” would consist of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific positions of the methyl and benzyl groups would depend on the numbering of the pyrazole ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine” can undergo would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Efficient one-pot synthesis methodologies involving 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine derivatives are notable for their operational ease and short reaction times. This approach is pivotal in the formation of various valuable pyrazole derivatives, contributing significantly to the field of heterocyclic chemistry (Becerra, Rojas, & Castillo, 2021).
Structural Studies and Analysis
- X-Ray crystal studies of pyrazole derivatives, including those similar to 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine, have been conducted. These studies offer insights into molecular structures and intermolecular interactions, which are essential for understanding the chemical properties of these compounds (Titi et al., 2020).
Biological Activity Studies
- Research into pyrazole Schiff bases, closely related to 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine, reveals potential antibacterial properties. Such studies are crucial in exploring new pharmaceutical applications (Feng, Guo, Sun, & Zhao, 2018).
Application in Medicinal Chemistry
- The development of pyrazole derivatives, akin to 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine, for their antimicrobial properties, demonstrates the potential of these compounds in addressing various microbial infections (Raju et al., 2010).
Advanced Catalytic Applications
- Pyrazole-based compounds, similar to 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine, are being explored for their use in catalysis, particularly in asymmetric allylic aminations. This highlights the versatility of these compounds in synthetic organic chemistry (Togni et al., 1996).
Nanotechnology and Material Science
- The use of pyrazole derivatives in the synthesis of novel nanomagnetic catalysts underscores their importance in the field of nanotechnology and materials science (Afsar et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and mechanism of action, and evaluations of its potential uses in pharmaceuticals or other applications .
Eigenschaften
IUPAC Name |
5-methyl-2-[(4-methylphenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-11(6-4-9)8-15-12(13)7-10(2)14-15/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZUPYIEUSWZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)
![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)





![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)